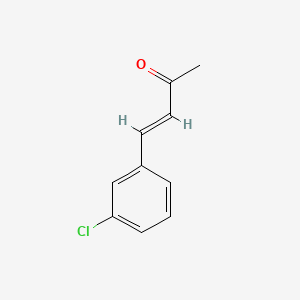

4-(3-Chlorophenyl)but-3-en-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-4-(3-chlorophenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEPXSRBBXPYSM-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20876244 | |

| Record name | 3-Buten-2-one,4-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30626-02-9, 20766-36-3 | |

| Record name | (E)-4-(3-Chlorophenyl)-but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030626029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one,4-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-(3-Chloro-phenyl)-but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Medicinal Chemistry

4-(3-Chlorophenyl)but-3-en-2-one has been investigated for its potential anticancer properties . Compounds with similar structures are known to exhibit cytotoxic effects against various cancer cell lines. For instance:

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| CLL (HG-3) | 0.17 | Induction of apoptosis | |

| CLL (PGA-1) | 0.35 | ROS-mediated pathways |

These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and inhibition of key enzymatic pathways essential for tumor growth .

Organic Synthesis

The compound is utilized in various synthetic pathways, particularly in the Claisen-Schmidt condensation reactions. It serves as a valuable intermediate for synthesizing more complex organic molecules. For example:

- In a study, this compound was synthesized via microwave-assisted Claisen-Schmidt condensation, yielding significant amounts of product with high efficiency .

This method enhances reaction rates and yields while minimizing by-products, making it a preferred approach in organic synthesis.

Material Science

Research has explored the use of this compound in developing functional materials . Its ability to undergo polymerization reactions can be harnessed to create polymers with specific mechanical and thermal properties. This application is particularly relevant in creating coatings and adhesives that require enhanced durability and chemical resistance.

Anticancer Activity

A series of studies have focused on the anticancer effects of derivatives of this compound:

- Study on Hematological Malignancies :

- Mechanistic Insights :

Synthetic Applications

In synthetic chemistry, the compound has been employed as a precursor in various reactions:

- Microwave-Assisted Synthesis :

-

Polymerization Studies :

- Research into polymer applications has shown that this compound can be polymerized to create materials with desirable properties for industrial applications.

Comparaison Avec Des Composés Similaires

Chlorophenyl Derivatives

Key Observations :

Nitrophenyl and Methoxyphenyl Derivatives

Comparison with Target Compound :

Hydroxyphenyl and Trimethylphenyl Derivatives

Key Differences :

Complex Substituents and Heterocyclic Analogs

Méthodes De Préparation

Aldol Condensation

One of the most common methods for synthesizing $$ 4-(3\text{-Chlorophenyl})but-3-en-2-one $$ is through aldol condensation.

- Combine $$ 3\text{-Chlorobenzaldehyde} $$ with acetone in the presence of a base catalyst (e.g., sodium hydroxide or potassium hydroxide).

- The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde group.

- The product undergoes dehydration to yield $$ 4-(3\text{-Chlorophenyl})but-3-en-2-one $$.

- Solvent: Ethanol or methanol

- Temperature: $$ 25\text{°C} - 50\text{°C} $$

- Catalyst Concentration: $$ 0.1 - 0.5 \, M $$

Yield :

Typically, yields range from $$ 70\% - 85\% $$, depending on reaction conditions and purification techniques.

Catalytic Synthesis Using Mesoporous Aluminosilicates

Mesoporous aluminosilicates have been reported as effective catalysts for synthesizing similar compounds.

- React styrene and acetic anhydride in the presence of mesoporous aluminosilicate (SiO$$2$$/Al$$2$$O$$_3$$ ratio = 80).

- This method ensures high selectivity for the desired product.

- Environmentally friendly

- High catalytic efficiency

Yield :

Approximately $$ 60\% - 75\% $$.

Enzymatic Condensation

Enzymatic synthesis involves coupling precursors such as coumaric acid derivatives with coenzyme A.

Steps :

- Use enzymes like malonyl-CoA synthetase to activate coumaric acid.

- Perform condensation with malonyl-CoA to form diketides.

- Decarboxylate diketides to produce $$ 4-(3\text{-Chlorophenyl})but-3-en-2-one $$.

- Temperature: $$ 37\text{°C} $$

- pH: Neutral (pH = 7)

Yield :

Moderate, typically $$ 50\% - 65\% $$.

Optimization Techniques

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and yield:

- Polar solvents like ethanol enhance enolate formation.

- Non-polar solvents may reduce side reactions.

Catalyst Loading

Increasing catalyst concentration often improves reaction rates but may lead to undesired by-products if excessive.

Temperature Control

Maintaining optimal temperature ($$ <50\text{°C} $$) prevents decomposition of intermediates.

Data Table: Reaction Conditions and Yields

| Method | Catalyst/Enzyme | Solvent | Temperature ($$ °C $$) | Yield ($$ \% $$) |

|---|---|---|---|---|

| Aldol Condensation | NaOH/KOH | Ethanol | $$ 25 - 50 $$ | $$ 70 - 85 $$ |

| Catalytic Synthesis | Mesoporous Aluminosilicates | Acetic Anhydride | $$ <60 $$ | $$ 60 - 75 $$ |

| Enzymatic Condensation | Malonyl-CoA Synthetase | Neutral Buffer | $$ 37 $$ | $$ 50 - 65 $$ |

Notes on Purification

Purification methods include:

- Recrystallization using ethanol or methanol.

- Column chromatography for high-purity isolation.

- Distillation under reduced pressure to remove residual solvents.

Q & A

Q. What analytical techniques identify degradation products during thermal decomposition?

- Answer : Thermogravimetric analysis (TGA) coupled with GC-MS identifies volatile fragments (e.g., chlorobenzene, CO). Solid residues analyzed via FTIR show carbonyl loss (1680 → 1600 cm⁻¹) and C-Cl bond cleavage (750 cm⁻¹). Kinetic studies (Kissinger method) estimate activation energy (Eₐ ~120 kJ/mol) for decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.